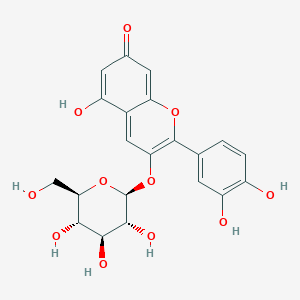
cyanidin 3-O-beta-D-glucoside betaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanidin 3-O-beta-D-glucoside betaine is an oxonium betaine that is the conjugate base of cyanidin 3-O-beta-D-glucoside, arising from selective deprotonation of the 5-hydroxy group on the chromene ring; major species at pH 7.3. It is a beta-D-glucoside and an oxonium betaine. It is a conjugate base of a cyanidin 3-O-beta-D-glucoside. It is a conjugate acid of a cyanidin 3-O-beta-D-glucoside(1-).
Applications De Recherche Scientifique
Antioxidant Properties
Cyanidin 3-O-beta-D-glucoside betaine exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing chronic diseases such as cancer and cardiovascular diseases. A study demonstrated that cyanidin derivatives have varying degrees of antioxidant capacity, with implications for their use in dietary supplements and functional foods aimed at enhancing health outcomes .
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a candidate for therapeutic interventions in inflammatory diseases. Its role as an anti-inflammatory agent could be beneficial in managing conditions like arthritis and metabolic syndrome .
Biomarker for Dietary Intake
Cyanidin 3-O-beta-D-glucoside has been identified as a potential biomarker for anthocyanin-rich food intake. Studies have shown that this compound is frequently detected in human plasma and urine after the consumption of berries, providing a reliable indicator of dietary habits related to fruit and vegetable intake . This application is significant for nutritional epidemiology and public health assessments.
Skin Conditioning Agent
This compound is utilized in cosmetic formulations primarily for its skin-conditioning properties. It acts as an antioxidant that helps protect the skin from oxidative damage caused by environmental stressors. Its incorporation into skincare products can enhance skin hydration and elasticity .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of cyanidin derivatives. The introduction of fatty acid chains to cyanidin derivatives has been linked to enhanced antibacterial activity against Gram-positive bacteria. This suggests potential applications in developing natural preservatives or active ingredients in cosmetic formulations aimed at acne treatment or skin infections .
Comparative Data Table
Case Studies
- Antioxidant Efficacy Study : A study evaluated the antioxidant capacity of various cyanidin derivatives through DPPH radical scavenging assays. Results indicated that compounds with longer aliphatic chains exhibited enhanced stability and antioxidant effects compared to their parent compounds .
- Dietary Intake Biomarker Study : Research involving healthy participants showed that after consuming anthocyanin-rich berries, plasma levels of cyanidin 3-O-beta-D-glucoside increased significantly, validating its role as a dietary biomarker .
- Cosmetic Formulation Study : A formulation containing this compound was tested for skin hydration effects over four weeks. Participants reported improved skin texture and hydration levels compared to a control group .
Propriétés
Formule moléculaire |
C21H20O11 |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one |
InChI |
InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,24-29H,7H2/t16-,17-,18+,19-,21-/m1/s1 |
Clé InChI |
KKJMOABHCCNIEF-GQUPQBGVSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















